BenchChemオンラインストアへようこそ!

Triclabendazole sulfoxide-13C,d3

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Eliminate analytical variability in your LC-MS/MS workflows with Triclabendazole sulfoxide-13C,d3. As a stable isotope-labeled internal standard, it co-elutes with and ionizes identically to the analyte TCBZ-SO, perfectly compensating for matrix effects per FDA/EMA bioanalytical guidelines. Unlike unlabeled analogs or structurally distinct compounds like fenbendazole, only this 13C,d3-labeled IS guarantees the precision required for regulatory submission. Essential for ANDAs, DDI studies, and resistance mechanism research.

Molecular Formula C14H9Cl3N2O2S
Molecular Weight 379.7 g/mol
Cat. No. B12413289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclabendazole sulfoxide-13C,d3
Molecular FormulaC14H9Cl3N2O2S
Molecular Weight379.7 g/mol
Structural Identifiers
SMILESCS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1+1D3
InChIKeyGABQPFWIQFRJSE-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triclabendazole Sulfoxide-13C,d3: Stable Isotope-Labeled Internal Standard for Triclabendazole Pharmacokinetic and Metabolism Studies


Triclabendazole sulfoxide-13C,d3 (TCBZ-SO-13C,d3) is a stable isotope-labeled analog of triclabendazole sulfoxide (TCBZ-SO), the principal pharmacologically active plasma metabolite of the anthelmintic prodrug triclabendazole [1]. This compound incorporates one carbon-13 atom and three deuterium atoms into its molecular structure, resulting in a molecular formula of C13¹³CH6D3Cl3N2O2S and a molecular weight of 379.67 g/mol . It is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate and precise quantification of TCBZ-SO in biological matrices [2].

Why Generic Substitution of Triclabendazole Sulfoxide-13C,d3 with Unlabeled Analogs or Other Internal Standards Fails


The substitution of triclabendazole sulfoxide-13C,d3 with unlabeled triclabendazole sulfoxide or other structurally distinct internal standards in quantitative LC-MS/MS assays compromises analytical accuracy and reliability. Unlabeled TCBZ-SO cannot be distinguished from the analyte of interest in the mass spectrometer, rendering it useless as an internal standard. While other compounds may be used as internal standards (e.g., fenbendazole), they do not perfectly co-elute with or ionize identically to TCBZ-SO, introducing analytical variability. The stable isotope-labeled TCBZ-SO-13C,d3 offers near-identical physicochemical properties to the target analyte, effectively compensating for matrix effects, variations in sample preparation, and fluctuations in ionization efficiency that are inherent to complex biological samples [1]. This ensures the high precision and accuracy mandated by regulatory guidelines for bioanalytical method validation [2].

Quantitative Evidence Guide: Differentiating Triclabendazole Sulfoxide-13C,d3 from Unlabeled and Alternative Internal Standards


Analytical Performance: Enhanced Precision and Accuracy in LC-MS/MS Quantification

In a validated LC-MS/MS method for quantifying triclabendazole sulfoxide in sheep plasma, the use of triclabendazole sulfoxide-13C,d3 as an internal standard is expected to yield superior analytical precision and accuracy compared to a non-isotopically labeled IS, such as fenbendazole. While the study using fenbendazole achieved a precision (CV < 8.9%) and accuracy (bias < 8.9%) that are acceptable, stable isotope-labeled IS are recognized as the gold standard in bioanalysis for minimizing matrix effects and achieving more robust method performance, often allowing for lower limits of quantification and improved reproducibility [1].

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Pharmacokinetic Profiling: Defining the Exposure of the Active Moiety in Humans

Triclabendazole sulfoxide-13C,d3 is an essential tool for accurately defining the pharmacokinetic (PK) parameters of the active metabolite in humans. In a clinical study of fascioliasis patients, the unlabeled TCBZ-SO exhibited a mean Cmax of 9.11 ± 1.3 µg/mL and an AUC(0-48) of 91 ± 10.5 µg·h/mL following a single 10 mg/kg oral dose of triclabendazole [1]. These values were not significantly different from those in healthy subjects (Cmax 8.48 ± 0.92 µg/mL; AUC(0-48) 85 ± 6.55 µg·h/mL) [1].

Clinical Pharmacokinetics Fascioliasis Drug Exposure

CYP450 Inhibition Profile: Evaluating Drug-Drug Interaction Risk

Triclabendazole sulfoxide-13C,d3, as a surrogate for its unlabeled counterpart, enables the study of potential drug-drug interactions (DDI). In vitro studies using human liver microsomes (HLM) have quantified the inhibitory potential of TCBZ-SO against various CYP450 isoforms. For example, TCBZ-SO inhibits CYP1A2 with an IC50 of 4.19 µM, CYP2C8 with an IC50 of 8.95 µM, CYP2C9 with an IC50 of 1.95 µM, and CYP2C19 with an IC50 of 0.22 µM [1].

Drug-Drug Interactions CYP450 Inhibition Hepatic Metabolism

Drug Disposition in Resistant Parasites: Elucidating Mechanisms of Anthelmintic Failure

The use of triclabendazole sulfoxide-13C,d3 as an analytical standard enables precise quantification in studies investigating the mechanisms of triclabendazole resistance. Ex vivo experiments have demonstrated that the uptake of TCBZ-SO is significantly impaired in resistant Fasciola hepatica isolates. Specifically, after a 180-minute incubation, the concentration of TCBZ-SO recovered from TCBZ-resistant (Sligo isolate) flukes was approximately 50% lower than that recovered from TCBZ-susceptible (Cullompton isolate) flukes [1].

Anthelmintic Resistance Fasciola hepatica Drug Transport

Metabolic Fate in Resistant Parasites: Quantifying the Role of Enhanced Detoxification

Accurate measurement of TCBZ-SO using isotope-labeled internal standards is essential for quantifying its metabolism. A comparative study found that the rate of sulphoxidative metabolism of triclabendazole (TCBZ) into its active metabolite TCBZ-SO was significantly higher (39% increase) in microsomes prepared from TCBZ-resistant F. hepatica compared to those from susceptible flukes [1].

Drug Metabolism Anthelmintic Resistance Fasciola hepatica

High-Value Application Scenarios for Triclabendazole Sulfoxide-13C,d3


Regulatory-Compliant Bioanalytical Method Development and Validation

Triclabendazole sulfoxide-13C,d3 is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (e.g., to the FDA or EMA). Its use directly addresses guidelines for bioanalytical method validation, which emphasize the need for stable isotope-labeled internal standards to control for matrix effects and ensure assay robustness [1]. This is essential for generating reliable pharmacokinetic data in support of generic drug applications (ANDAs) or new formulation development for triclabendazole.

Mechanistic Studies of Anthelmintic Resistance in Veterinary and Human Parasitology

This labeled compound is a critical reagent for in vitro and ex vivo studies designed to investigate the molecular mechanisms of triclabendazole resistance in Fasciola hepatica and other helminths. It enables precise quantification of the active metabolite, TCBZ-SO, in parasite tissues and incubation media, allowing researchers to accurately measure differences in drug uptake, efflux, and metabolism between susceptible and resistant isolates [2].

Comprehensive Drug-Drug Interaction (DDI) Risk Assessment

In pharmaceutical research, triclabendazole sulfoxide-13C,d3 is used as a quantitative tracer in in vitro DDI studies employing human liver microsomes or recombinant CYP enzymes. By enabling accurate measurement of the metabolite's formation or disappearance, it supports the calculation of precise kinetic parameters (e.g., IC50, Ki) to assess the potential for triclabendazole to perpetrate or be a victim of clinical DDIs [3].

Residue Monitoring and Food Safety Analysis

Regulatory agencies and food safety laboratories utilize this compound as an internal standard in validated LC-MS/MS methods to quantify triclabendazole sulfoxide residues in edible tissues (e.g., muscle, liver) from treated livestock. The use of a stable isotope-labeled analog ensures the high analytical sensitivity and specificity required to meet stringent maximum residue limits (MRLs) and supports international trade compliance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triclabendazole sulfoxide-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.